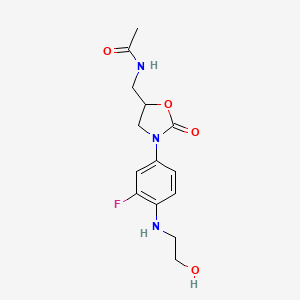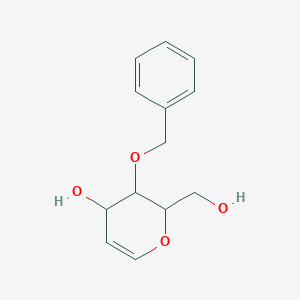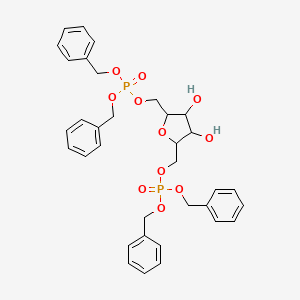
1-Bromo-3-iodo-4-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-iodo-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-iodo-4-methoxy-2-methylbenzene can be synthesized through a series of halogenation and substitution reactions. One common method involves the halogenation of 2-methyl-4-methoxybenzaldehyde under suitable conditions to introduce the bromine and iodine atoms. The reaction typically involves the use of bromine and iodine reagents in the presence of catalysts or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-iodo-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Electrophilic Substitution:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce aldehydes or acids.
Applications De Recherche Scientifique
1-Bromo-3-iodo-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Medicine: It may serve as a precursor for the development of pharmaceuticals, especially those that require specific halogenated aromatic structures.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-iodo-4-methoxy-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms can act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The methoxy group can influence the electron density of the ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-iodo-3-methoxy-4-methylbenzene
- 1-Bromo-4-iodo-2-methoxy-3-methylbenzene
- 2-Bromo-5-iodo-3-methoxy-1-methylbenzene
Uniqueness
1-Bromo-3-iodo-4-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. The presence of both bromine and iodine atoms, along with the methoxy and methyl groups, provides a distinct set of functional groups that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H8BrIO |
|---|---|
Poids moléculaire |
326.96 g/mol |
Nom IUPAC |
1-bromo-3-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
NHURORBZZFRSHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1I)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)


![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)

![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)



